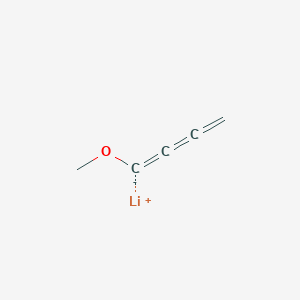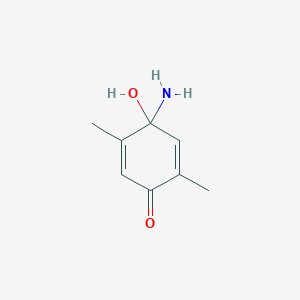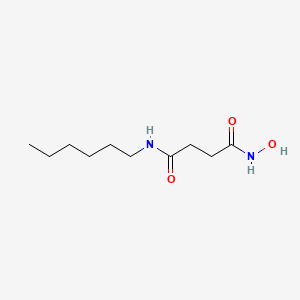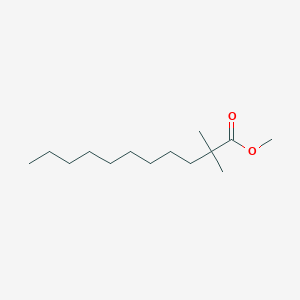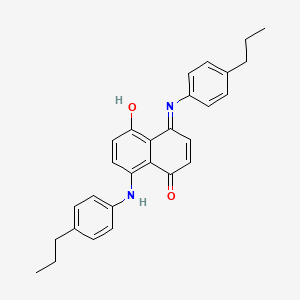
4,8-Bis(4-propylanilino)naphthalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with quinone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-propylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Bis(4-propylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
4,8-Bis(4-propylanilino)naphthalene-1,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dione: A related compound with similar quinone functionalities.
4,4’-(Naphthalene-1,4-diyl)dianiline: Another compound with a naphthalene core and aniline substituents.
Uniqueness
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91023-90-4 |
|---|---|
Fórmula molecular |
C28H28N2O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
5-hydroxy-8-(4-propylanilino)-4-(4-propylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-19-7-11-21(12-8-19)29-23-15-17-26(32)28-24(16-18-25(31)27(23)28)30-22-13-9-20(6-4-2)10-14-22/h7-18,29,32H,3-6H2,1-2H3 |
Clave InChI |
IAPYQQDSMBTHPD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCC)C3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)

